Leiokinine B
Overview
Description
Leiokinine B is an alkaloid compound isolated from the stems of the plant Esenbeckia leiocarpa, which belongs to the Rutaceae family . This compound, along with other alkaloids such as leiokinine A, leptomerine, kokusaginine, skimmianine, maculine, and flindersiamine, has shown significant biological activities, particularly in the inhibition of acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leiokinine B is typically isolated through bioactivity-guided fractionation of ethanol extracts from the stems of Esenbeckia leiocarpa . The process involves several steps:
Extraction: The stems are first extracted with ethanol.
Fractionation: The ethanol extract is then subjected to fractionation to separate different alkaloids.
Isolation: this compound is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale availability.
Chemical Reactions Analysis
Types of Reactions: Leiokinine B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction but may include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction may produce various reduced forms of this compound.
Scientific Research Applications
Leiokinine B has several scientific research applications:
Chemistry: It is used as a model compound in studies of alkaloid chemistry and natural product synthesis.
Mechanism of Action
Leiokinine B exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Leiokinine B is similar to other alkaloids isolated from Esenbeckia leiocarpa, such as:
- Leiokinine A
- Leptomerine
- Kokusaginine
- Skimmianine
- Maculine
- Flindersiamine
Uniqueness: What sets this compound apart is its specific structure and its potent acetylcholinesterase inhibitory activity . While other alkaloids from the same plant also exhibit biological activities, this compound has shown particularly promising results in studies related to Alzheimer’s disease .
Properties
IUPAC Name |
1-methyl-2-pentan-3-ylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVBMRQCFDSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155164 | |
Record name | Leiokinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126365-17-1 | |
Record name | Leiokinine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leiokinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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